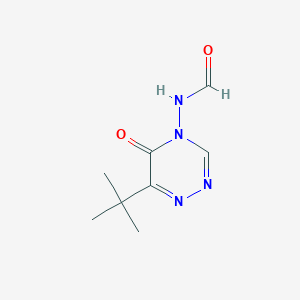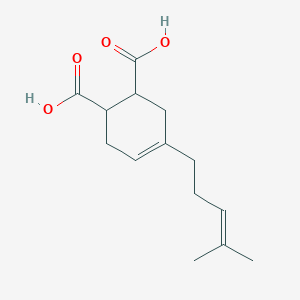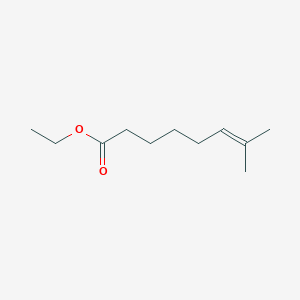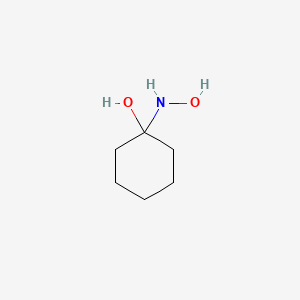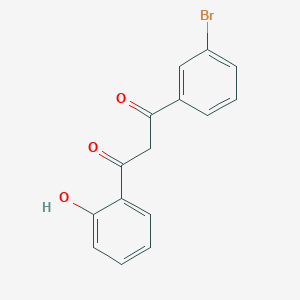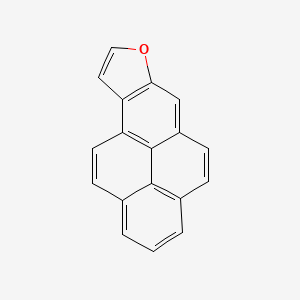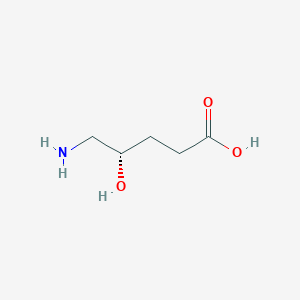
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione is a complex organic compound with the molecular formula C27H59N5O2 It is a derivative of pentaazacyclohexadecane, a macrocyclic ligand known for its ability to form stable complexes with metal ions
Méthodes De Préparation
The synthesis of 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of hexadecylamine with a suitable pentaazacyclohexadecane precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions.
Industry: The compound is explored for its potential use in industrial processes that require stable metal complexes, such as in catalysis and material science.
Mécanisme D'action
The mechanism by which 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pentaazacyclohexadecane ring coordinate with metal ions, stabilizing them and altering their reactivity. This coordination can affect various molecular targets and pathways, depending on the specific metal ion involved and the context of the reaction.
Comparaison Avec Des Composés Similaires
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione can be compared with other similar compounds such as:
1,4,7,10,13-Pentaazacyclohexadecane: The parent compound without the hexadecyl and dione groups.
15,15′-Trimethylenebis(1,4,7,10,13-pentaazacyclohexadecane-14,16-dione): A similar compound with an additional trimethylene bridge.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related macrocyclic ligand with oxygen atoms in the ring
Propriétés
Numéro CAS |
108532-52-1 |
|---|---|
Formule moléculaire |
C27H55N5O2 |
Poids moléculaire |
481.8 g/mol |
Nom IUPAC |
15-hexadecyl-1,4,7,10,13-pentazacyclohexadecane-14,16-dione |
InChI |
InChI=1S/C27H55N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-26(33)31-23-21-29-19-17-28-18-20-30-22-24-32-27(25)34/h25,28-30H,2-24H2,1H3,(H,31,33)(H,32,34) |
Clé InChI |
HYDLNLMZEHNVQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1C(=O)NCCNCCNCCNCCNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


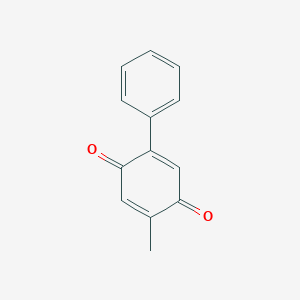

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
